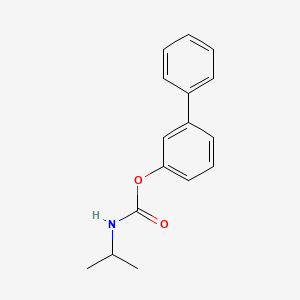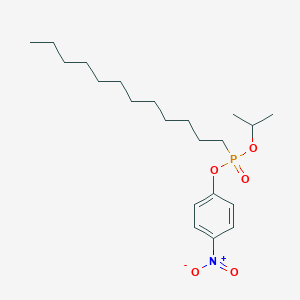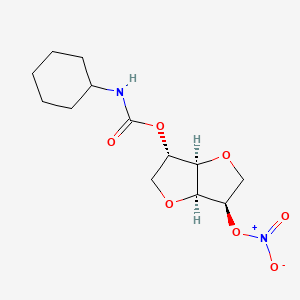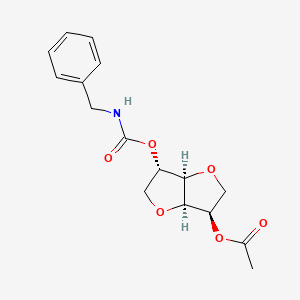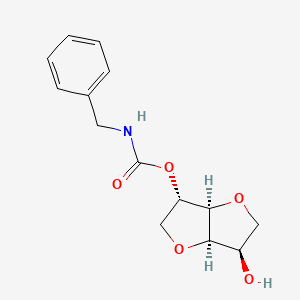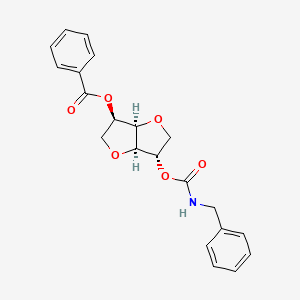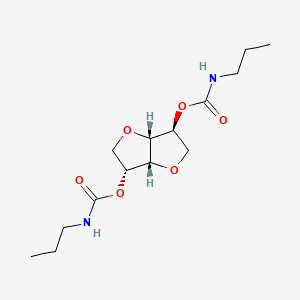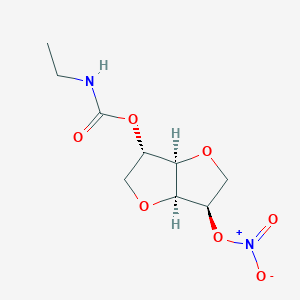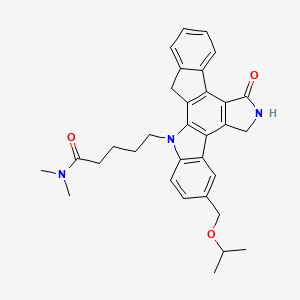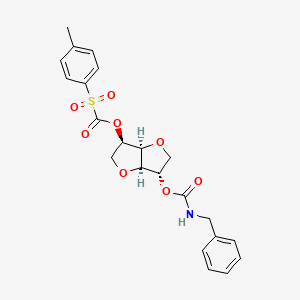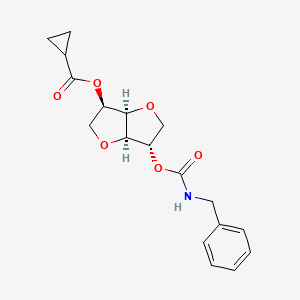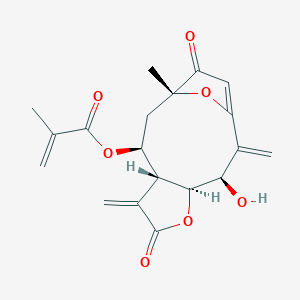
Isogoiazensolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isogoiazensolide: is a small molecular compound with the chemical formula C19H20O7 . It is known for its potential therapeutic applications, particularly as an inhibitor of the nuclear factor NF-kappa-B (NFKB) pathway . This compound has been investigated for its role in various biological processes and its potential use in treating diseases related to inflammation and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isogoiazensolide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as solid dispersion, micronization, and solubilization are employed to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Isogoiazensolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those related to inflammation and immune response.
Mechanism of Action
Isogoiazensolide exerts its effects by inhibiting the nuclear factor NF-kappa-B (NFKB) pathway. This pathway is involved in regulating the expression of genes related to inflammation, immune response, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
Parthenolide: Another sesquiterpene lactone known for its anti-inflammatory and anticancer properties.
Costunolide: A sesquiterpene lactone with similar biological activities, including inhibition of the NF-kappa-B pathway.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug, also known for its potential anticancer properties.
Uniqueness: Isogoiazensolide is unique in its specific structure and the particular pathways it targets. While other sesquiterpene lactones may share similar biological activities, this compound’s specific molecular interactions and effects on the NF-kappa-B pathway distinguish it from other compounds .
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3R,4S,8R,9S,11R)-3-hydroxy-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)17(22)24-12-7-19(5)13(20)6-11(26-19)9(3)15(21)16-14(12)10(4)18(23)25-16/h6,12,14-16,21H,1,3-4,7H2,2,5H3/t12-,14+,15+,16-,19+/m0/s1 |
InChI Key |
QOLGSSCWXRXSJG-FTLZPGDLSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)C(=C)[C@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)C(C3C1C(=C)C(=O)O3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


